Cas no 118-41-2 (3,4,5-Trimethoxybenzoic acid)
3,4,5-Trimethoxybenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3,4,5-Trimethoxybenzoic acid
- Gallic acid trimethyl ether
- 3,4,5-Trimethoxybenz
- 3.4.5-Trimethoxybenzoicacid
- TriMethyl gallic acid
- NSC 2525
- AKOS 213-36
- Eudesmic acid
- RARECHEM AL BO 0043
- Tri-O-methylgallic acid
- 5-TriMethoxybenzoic acid
- Veratric acid, 5-methoxy-
- Trimebutine EP Impurity B
- 3,4,5-三甲氧基苯甲酸
- 3
- AKOS BBS-00003718
- TRIMETHYLGALLIC ACID
- Benzoic acid, 3,4,5-trimethoxy-
- 3,4,5-trimethoxy-benzoic acid
- 3,4,5-Trimethoxy Benzoic Acid
- 5-methoxy-veratric acid
- V5C9H0SC9F
- NSC2525
- SJSOFNCYXJUNBT-UHFFFAOYSA-N
- Hydrogen(T-4)-bis[3,5-bis(1,1-dimethylethyl)-2-hydroxybenzoato(2-)-O1, O2]aluminate(1-)
- H5A
- Q-200337
- F2191-0131
- Z104475702
- Spectrum2_000791
- SCHEMBL6592
- CS-0008360
- KBioGR_002029
- SpecPlus_000919
- AM86360
- Oprea1_180796
- KBio3_001180
- 118-41-2
- Spectrum_000082
- AC-2858
- EC 204-248-2
- BDBM92458
- EINECS 204-248-2
- Trimethoprim EP Impurity J
- BSPBio_001680
- 3,4,5-Trimethoxybenzoic acid, Vetec(TM) reagent grade, 99%
- NSC-2525
- 3,4,5 trimethoxy benzoic acid
- NCGC00179094-01
- MFCD00002501
- FT-0614161
- CBDivE_013176
- CCG-40169
- A15148
- 3,4,5-Trimethoxybenzoic acid, ReagentPlus(R), 99%
- SPBio_000922
- TRIMEBUTINE MALEATE IMPURITY B [EP IMPURITY]
- UNII-V5C9H0SC9F
- KBio2_000502
- Spectrum5_000409
- Trimebutine Imp. B (EP); Trimethoprim Imp. J (EP); 3,4,5-Trimethoxybenzoic Acid; Trimebutine Maleate Impurity B; Trimethoprim Impurity J
- FT-0675586
- T0705
- EN300-19836
- AKOS000113542
- DTXSID3059472
- NS00001871
- Benzoic acid,4,5-trimethoxy-
- STR02399
- CHEMBL377172
- CHEBI:454991
- J-521468
- KBio2_003070
- s3862
- Spectrum3_000260
- CBDivE_014084
- KBio2_005638
- Spectrum4_001625
- KBioSS_000502
- 3,5-Trimethoxybenzoic acid
- MLS002207176
- PS-7989
- SMR000112093
- DivK1c_007015
- HY-Y0084
- KBio1_001959
- BCP27297
- Q3278222
- AI3-21153
- Trimethylgallicacid
- TRIMETHOPRIM IMPURITY J [EP IMPURITY]
- 5-Methoxy-veratrate
- Gallate trimethyl ether
- AE-641/30185043
- TRIMEBUTINE MALEATE IMPURITY B (EP IMPURITY)
- DB-347777
- DA-78623
- BBL009652
- Benzoic acid, 3,4,5trimethoxy
- Tri-O-methylgallate
- TriOmethylgallic acid
- Eudesmate
- Veratric acid, 5methoxy
- STK246307
- DTXCID3033432
- Trimethylgallate
- TRIMETHOPRIM IMPURITY J (EP IMPURITY)
- FT28525
- Eudesmic acid;Gallic acid trimethyl ether;NSC 2525
- 204-248-2
-
- MDL: MFCD00002501
- Inchi: 1S/C10H12O5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H,11,12)
- InChI Key: SJSOFNCYXJUNBT-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC(C(=O)O)=CC=1OC)OC
- BRN: 884655
Computed Properties
- Exact Mass: 212.06800
- Monoisotopic Mass: 212.06847348 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.4
- Topological Polar Surface Area: 65
- Molecular Weight: 212.20
Experimental Properties
- Color/Form: Powder
- Density: 1.3006 (rough estimate)
- Melting Point: 168-171 °C (lit.)
- Boiling Point: 225-227 °C/10 mmHg(lit.)
- Flash Point: 225-226°C/10mm
- Refractive Index: 1.5140 (estimate)
- Solubility: 2482 mg/L @ 25 °C (est)
- Water Partition Coefficient: Slightly soluble
- PSA: 64.99000
- LogP: 1.41060
- Solubility: Slightly soluble in water, soluble in ethanol, ether and chloroform.
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
3,4,5-Trimethoxybenzoic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R36/37/38
- Safety Term:S26;S36
3,4,5-Trimethoxybenzoic acid Customs Data
- HS CODE:29189090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3,4,5-Trimethoxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 210798-100g |
3,4,5-Trimethoxybenzoic acid |
118-41-2 | 95% | 100g |
£15.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T106593-500g |
3,4,5-Trimethoxybenzoic acid |
118-41-2 | 99% | 500g |
¥220.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T106593-25g |
3,4,5-Trimethoxybenzoic acid |
118-41-2 | 99% | 25g |
¥29.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T106593-100g |
3,4,5-Trimethoxybenzoic acid |
118-41-2 | 99% | 100g |
¥55.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T106593-250g |
3,4,5-Trimethoxybenzoic acid |
118-41-2 | 99% | 250g |
¥149.00 | 2021-05-24 | |
| S e l l e c k ZHONG GUO | S3862-25mg |
Gallic acid trimethyl ether |
118-41-2 | 98% | 25mg |
¥794.93 | 2023-09-15 | |
| Chemenu | CM158566-1000g |
3,4,5-Trimethoxybenzoic acid |
118-41-2 | 95+% | 1000g |
$153 | 2021-06-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012761-100g |
3,4,5-Trimethoxybenzoic acid |
118-41-2 | 99% | 100g |
¥74 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012761-500g |
3,4,5-Trimethoxybenzoic acid |
118-41-2 | 99% | 500g |
¥315 | 2024-05-26 | |
| ChemScence | CS-0008360-500g |
3,4,5-Trimethoxybenzoic acid |
118-41-2 | ≥98.0% | 500g |
$47.0 | 2022-04-28 |
3,4,5-Trimethoxybenzoic acid Suppliers
3,4,5-Trimethoxybenzoic acid Related Literature
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Kapil Upadhyaya,Hamidullah,Kartikey Singh,Ashutosh Arun,Mahendra Shukla,Neetika Srivastava,Raghib Ashraf,Abhisheak Sharma,Rohit Mahar,Sanjeev K. Shukla,Jayanta Sarkar,Ravishankar Ramachandran,Jawahar Lal,Rituraj Konwar,Rama Pati Tripathi Org. Biomol. Chem. 2016 14 1338
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Fansen Zeng,HaiSheng Zeng,Yanqi Ye,Shiyu Zheng,Yuanhong Zhuang,Jinna Liu,Peng Fei Food Funct. 2021 12 6821
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Muhammad Irshad Ali,Muhammad Khawar Rauf,Amin Badshah,Ish Kumar,Craig M. Forsyth,Peter C. Junk,Lukasz Kedzierski,Philip C. Andrews Dalton Trans. 2013 42 16733
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4. CLXXIX.—Substitution in aromatic hydroxy-compounds. Part I. The action of nitric acid on gallic acid trimethyl ether and pyrogallolcarboxylic acid trimethyl etherVictor John Harding J. Chem. Soc. Trans. 1911 99 1585
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Miljan N. M. Milunovic,Luísa M. D. R. S. Martins,Elisabete C. B. A. Alegria,Armando J. L. Pombeiro,Regina Krachler,Günter Trettenhahn,Constantin Turta,Sergiu Shova,Vladimir B. Arion Dalton Trans. 2013 42 14388
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Additional information on 3,4,5-Trimethoxybenzoic acid
Introduction to 3,4,5-Trimethoxybenzoic Acid (CAS No. 118-41-2)
3,4,5-Trimethoxybenzoic acid, with the chemical formula C₈H₈O₄ and CAS number 118-41-2, is a versatile organic compound that has garnered significant attention in the field of pharmaceuticals, agrochemicals, and material science due to its unique structural and functional properties. This benzoic acid derivative features three methoxy groups strategically positioned at the 3rd, 4th, and 5th carbon atoms of the benzene ring, which endows it with distinct reactivity and biological activity. The compound is widely recognized for its role as an intermediate in the synthesis of various pharmacologically active molecules and has been explored in numerous research studies for its potential therapeutic applications.
The structure of 3,4,5-Trimethoxybenzoic acid contributes to its remarkable chemical behavior. The methoxy groups not only enhance its solubility in polar solvents but also participate in hydrogen bonding interactions, making it a valuable component in drug design. Its ability to act as a chiral auxiliary or a building block in organic synthesis has been leveraged in the development of complex molecules with tailored biological activities. The compound’s stability under various conditions further adds to its appeal as a synthetic intermediate.
In recent years, 3,4,5-Trimethoxybenzoic acid has been extensively studied for its pharmacological properties. Research has demonstrated its potential role as an antioxidant and anti-inflammatory agent. The methoxy-substituted benzene ring exhibits scavenging activity against reactive oxygen species (ROS), which is crucial in mitigating oxidative stress-related diseases. Additionally, studies have suggested that this compound may modulate inflammatory pathways by interacting with specific enzymes and receptors involved in the immune response.
One of the most compelling aspects of 3,4,5-Trimethoxybenzoic acid is its application in the development of novel therapeutic agents. Researchers have utilized this compound as a precursor in synthesizing derivatives with enhanced bioavailability and targeted action. For instance, modifications of its structure have led to the creation of molecules with improved efficacy against neurological disorders such as Alzheimer’s disease and Parkinson’s disease. The ability of 3,4,5-Trimethoxybenzoic acid to cross the blood-brain barrier has been particularly noteworthy in these studies.
The agrochemical industry has also benefited from the use of 3,4,5-Trimethoxybenzoic acid. Its derivatives have been investigated for their potential as growth regulators and plant protectants. The compound’s interaction with plant hormone systems suggests that it could influence crop yield and resistance to environmental stressors. This application remains an area of active research, with promising results indicating its feasibility as an eco-friendly agricultural input.
From a material science perspective, 3,4,5-Trimethoxybenzoic acid has been explored for its utility in creating advanced polymers and coatings. Its aromatic structure and functional groups make it an excellent candidate for modifying polymer properties such as thermal stability and mechanical strength. Researchers are particularly interested in how this compound can be incorporated into biodegradable polymers to enhance their performance while reducing environmental impact.
The synthesis of 3,4,5-Trimethoxybenzoic acid itself is another area where innovation continues to thrive. Traditional methods involving methylation of benzoic acid derivatives have been refined over time to improve yield and purity. More recently, green chemistry approaches have been adopted to minimize waste and energy consumption during production. These advancements not only make the synthesis more sustainable but also make 3,4,5-Trimethoxybenzoic acid more accessible for industrial applications.
The future prospects for 3,4,5-Trimethoxybenzoic acid are bright given its diverse applications across multiple industries. Ongoing research aims to uncover new therapeutic uses and optimize existing ones through structural modifications. Collaborative efforts between academia and industry are expected to accelerate the translation of laboratory findings into commercial products that address global challenges in healthcare and agriculture.
In conclusion,3 ,4 ,5 -Trimeth oxyben z oic ac id ( CAS No . 118 -41 -2 ) stands out as a multifaceted compound with significant implications for science and industry . Its unique chemical properties , coupled with ongoing research efforts , position it as a cornerstone molecule in pharmaceuticals , agrochemicals , and material science . As our understanding of its potential expands , so too will its applications , contributing to advancements that benefit society at large .
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